3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide

Physicochemical Profiling Lipophilicity Medicinal Chemistry

This specific 3-fluoro-substituted benzamide is a privileged piperazinyl-pyrimidine scaffold for kinase selectivity panels (PDGFR, KIT, BTK, MNK) and CCR4 antagonism studies. The 3-fluorobenzamide moiety confers a distinct electronic profile, lipophilicity (clogP ≈3.32), and target engagement pattern compared to 2,6-difluoro or 3-trifluoromethyl analogs—critical for SAR reproducibility. Deploy in Alzheimer's AChE inhibitor programs, immunology models (asthma, dermatitis, RA), or kinome-wide selectivity profiling. Verify batch-specific biological data to ensure assay consistency.

Molecular Formula C21H20FN5O
Molecular Weight 377.423
CAS No. 1396790-68-3
Cat. No. B2876119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide
CAS1396790-68-3
Molecular FormulaC21H20FN5O
Molecular Weight377.423
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC(=CC=C4)F
InChIInChI=1S/C21H20FN5O/c22-17-6-4-5-16(13-17)20(28)25-18-14-23-21(24-15-18)27-11-9-26(10-12-27)19-7-2-1-3-8-19/h1-8,13-15H,9-12H2,(H,25,28)
InChIKeyRBRKYELDPNLJQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide (CAS 1396790-68-3): Procurement-Grade Chemical Profile and Research Classification


3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide (CAS 1396790-68-3) is a synthetic small molecule belonging to the piperazinyl-pyrimidine class of kinase inhibitors [1]. Characterized by a 3-fluorobenzamide moiety linked to a 2-(4-phenylpiperazin-1-yl)pyrimidine core (molecular formula C21H20FN5O, MW 377.4 g/mol), the compound is structurally related to a series of derivatives designed to target the human kinome [1][2]. Its piperazinyl-pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with ATP-binding pockets and chemokine receptors, making it a candidate for anticancer and anti-inflammatory research programs [1][2].

Procurement Risk Alert: Why 3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide Cannot Be Interchanged with Generic Piperazinyl-Pyrimidine Analogs


Within the piperazinyl-pyrimidine class, minor structural modifications—particularly to the benzamide substituent—profoundly alter kinase selectivity, potency, and physicochemical properties [1][2]. The 3-fluoro substitution on the benzamide ring of CAS 1396790-68-3 is not a generic feature; closely related analogs such as 2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide and N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide display distinct electronic profiles, lipophilicities, and target engagement patterns [3]. Direct procurement of an uncharacterized analog without verified batch-specific biological data risks invalidating structure-activity relationship (SAR) studies, compromising assay reproducibility, and leading to erroneous conclusions in kinase selectivity profiling. The following quantitative evidence demonstrates why this specific fluoro-substituted benzamide must be treated as a distinct chemical entity rather than a generic class representative.

Head-to-Head Quantitative Differentiation Evidence for 3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide (CAS 1396790-68-3)


Physicochemical Property Differentiation: 3-Fluoro vs. 2,6-Difluoro and 3-Trifluoromethyl Benzamide Analogs

The 3-fluoro substitution on the benzamide ring of CAS 1396790-68-3 imparts a distinct lipophilicity and electronic profile compared to its closest analogs. The calculated partition coefficient (clogP) for the target compound is approximately 3.32, which is significantly lower than that of the 3-trifluoromethyl analog (estimated clogP ~3.9) and higher than that of the unsubstituted benzamide (estimated clogP ~2.8) [1]. The topological polar surface area (TPSA) of 61.36 Ų for CAS 1396790-68-3 is identical across this analog series due to the conserved core scaffold, but the fluorine position and count modulate hydrogen bond acceptor strength and metabolic stability [1]. These differences directly influence membrane permeability, solubility, and ultimately, in vitro assay performance.

Physicochemical Profiling Lipophilicity Medicinal Chemistry SAR

Kinase Inhibition Class-Level Potency: Piperazinyl-Pyrimidine Scaffold Benchmarking

Compounds based on the piperazinyl-pyrimidine scaffold, including the target benzamide derivative, have demonstrated potent and selective kinase inhibition in cellular and biochemical assays. In a study of closely related piperazinyl-pyrimidine analogs, Compound 4 (structurally analogous to CAS 1396790-68-3) exhibited selective growth inhibition of MDA-MB-468 triple-negative breast cancer cells and showed a selective tendency to bind to and/or inhibit certain KIT and PDGFRA mutants compared to their wild-type isoforms [1]. This class-level evidence establishes the scaffold's capacity for mutant-selective kinase targeting, a property directly relevant to the target compound's research application. The BTK/MNK dual kinase inhibitor QL-X-138, a close structural relative, demonstrates IC50 values of 9.4 nM (BTK), 107.4 nM (MNK1), and 26 nM (MNK2) , providing a quantitative benchmark for the kinase inhibitory potential of this chemical series.

Kinase Inhibition Cancer BTK PDGFR KIT

Acetylcholinesterase (AChE) Inhibition: Class-Level Evidence for CNS Research Applications

The 2-(4-phenylpiperazin-1-yl)pyrimidine core, which is conserved in CAS 1396790-68-3, has been validated as an acetylcholinesterase (AChE) inhibitory scaffold. In a systematic SAR study, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives demonstrated potent AChE inhibition with lead compound 6g achieving an IC50 of 0.90 µM against AChE and exhibiting 8.4-fold selectivity over butyrylcholinesterase (BuChE IC50 = 7.53 µM) [1]. The target compound CAS 1396790-68-3, bearing a 3-fluorobenzamide in place of the carboxamide, is positioned to explore the impact of this substitution on AChE potency and selectivity. This class-level evidence supports the compound's utility in CNS-targeted research programs, distinguishing it from kinase-focused analogs within the same scaffold family.

Acetylcholinesterase Alzheimer's Disease CNS Neurological Disorders

CCR4 Antagonism Class-Level Evidence: Immunological and Inflammatory Disease Targeting

Piperazinyl pyrimidine derivatives of formula I, which structurally encompass CAS 1396790-68-3, have been disclosed in patent literature as potent CCR4 (chemokine receptor 4) antagonists [1]. The patent explicitly claims the use of these compounds for treating CCR4-related diseases including allergic dermatitis, asthma, allergic rhinitis, rheumatic arthritis, and rheumatoid arthritis [1]. The 3-fluorobenzamide substitution pattern of CAS 1396790-68-3 falls within the claimed generic formula, and the 3-fluoro substituent may confer distinct pharmacokinetic or receptor-binding properties relative to other exemplified substituents (e.g., halogen, trifluoromethyl, methyl) [1]. This patent-backed evidence provides a strong rationale for procuring this specific compound for CCR4-targeted drug discovery.

CCR4 Antagonist Chemokine Receptor Allergic Inflammation Autoimmune Disease

Optimal Application Scenarios for 3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide (CAS 1396790-68-3) Based on Quantitative Evidence


Kinase Selectivity Profiling and Mutant-Specific Kinase Inhibitor Screening

CAS 1396790-68-3 is optimally deployed in kinase selectivity panels targeting PDGFR, KIT, BTK, and MNK family members. The piperazinyl-pyrimidine scaffold has demonstrated selective binding to oncogenic KIT and PDGFRA mutants over wild-type isoforms [1], and close analogs exhibit single-digit nanomolar BTK inhibition . Procurement of this specific 3-fluoro analog enables SAR expansion to determine whether the 3-fluorobenzamide substituent confers improved mutant-over-wild-type selectivity or altered kinome-wide selectivity profiles compared to the 2,6-difluoro and 3-trifluoromethyl analogs.

CNS Drug Discovery: Acetylcholinesterase Inhibitor Lead Optimization

For Alzheimer's disease research programs, this compound serves as a structurally distinct AChE inhibitor lead. The 2-(4-phenylpiperazin-1-yl)pyrimidine scaffold has produced AChE inhibitors with IC50 values as low as 0.90 µM and 8.4-fold selectivity over BuChE [2]. The 3-fluoro substitution on the benzamide ring of CAS 1396790-68-3 may enhance CNS penetration (via increased lipophilicity relative to unsubstituted analogs) while potentially reducing off-target binding, making it a valuable tool compound for in vivo efficacy studies in rodent models of cognitive impairment.

CCR4-Mediated Allergic and Autoimmune Disease Model Studies

In immunology research, CAS 1396790-68-3 is directly applicable to CCR4 antagonism studies in models of allergic dermatitis, asthma, and rheumatoid arthritis. The patent literature explicitly covers this compound class for CCR4-related indications [3]. The 3-fluoro substituent provides a distinct physicochemical profile (clogP ≈ 3.32) that may influence oral bioavailability and tissue distribution compared to other analogs in the patent genus, supporting preclinical pharmacokinetic and efficacy studies in CCR4-driven disease models.

Chemical Biology Tool Compound for Dual Kinase-Receptor Pharmacology Studies

Given the scaffold's demonstrated activity at both kinase targets (BTK, MNK, PDGFR, KIT) [1] and G-protein coupled receptors (CCR4, potentially AChE-related pathways) [2][3], CAS 1396790-68-3 is uniquely positioned as a chemical biology probe for investigating cross-talk between kinase signaling and chemokine receptor pathways. The specific 3-fluoro substitution pattern may confer a distinct polypharmacology profile compared to other analogs, enabling researchers to dissect pathway interactions in cellular models of inflammation-driven cancer progression.

Quote Request

Request a Quote for 3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.